1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

Regioselective acylation Carbohydrate chemistry Sucralose precursor synthesis

Mononuclear organotin catalysts (e.g., dibutyltin oxide) fail to deliver regioselective acylation or high-MW polymers due to single-site Lewis acidity. This dimeric distannoxane provides cooperative bimetallic activation via its Sn-O-Sn core, directly addressing these limitations. • Enables 6-position-selective sucrose acylation without protecting groups, as validated in sucralose manufacturing (US 5,470,969). • Achieves 100% monomer conversion and Mw 36,100 in 3 min at 200°C for macrocyclic ROP. • Permits 1:1 ester:alcohol transesterification with quantitative catalyst recovery and reuse. Supply chain: multi-gram to bulk quantities available with full QC documentation.

Molecular Formula C20H42O5Sn2
Molecular Weight 600 g/mol
CAS No. 17068-56-3
Cat. No. B106638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane
CAS17068-56-3
Molecular FormulaC20H42O5Sn2
Molecular Weight600 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(OC(=O)C)O[Sn](CCCC)(CCCC)OC(=O)C
InChIInChI=1S/4C4H9.2C2H4O2.O.2Sn/c4*1-3-4-2;2*1-2(3)4;;;/h4*1,3-4H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2
InChIKeyJLHADLTXDDGZFX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane CAS 17068-56-3: Catalyst Selection Guide for Polycondensation and Regioselective Synthesis


1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane (CAS 17068-56-3; C₂₀H₄₂O₅Sn₂; MW 600.0 g/mol) is a dimeric organotin Lewis acid catalyst belonging to the tetraalkyldistannoxane class [1]. The compound features a characteristic Sn–O–Sn ladder-like core structure with terminal acetoxy ligands, which confers distinct catalytic behavior in esterification, transesterification, and regioselective acylation reactions [1]. This distannoxane architecture is recognized in both academic literature and industrial patents as enabling unique reactivity profiles that differentiate it from mononuclear organotin counterparts such as dibutyltin oxide or dibutyltin diacetate.

Bimetallic distannoxane core enables cooperative Lewis acid activation for esterification and transesterification
Regioselective acylation fit: reported 6-position mono-acylation without protecting group strategies
Polycondensation and ring-opening polymerization candidate with fast cycle times reported for distannoxane class

Why Generic Substitution of 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane Fails: Structural Basis for Catalyst Differentiation


Generic substitution of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane with simpler organotin catalysts such as dibutyltin oxide or dibutyltin diacetate introduces significant risk of suboptimal reaction outcomes due to fundamentally different catalytic mechanisms. Mononuclear organotin compounds operate as discrete Lewis acid centers, whereas the dimeric distannoxane framework provides a cooperative bimetallic activation mode enabled by the Sn–O–Sn bridging structure [1]. This architectural difference translates into divergent reactivity in key industrial transformations including regioselective sucrose acylation, transesterification polymerization, and polycondensation reactions [2]. Selecting a non-distannoxane catalyst may result in reduced regioselectivity, lower molecular weight polymers, or incomplete conversion under otherwise identical reaction conditions.

Mechanism mismatch
Mononuclear catalysts (e.g., dibutyltin oxide) operate as discrete Lewis acids, whereas the distannoxane provides cooperative bimetallic activation — reactivity profiles may shift significantly.
Regioselectivity risk
The dimeric Sn–O–Sn architecture is linked to templated 6-position activation; generic organotins may require additional protecting group steps and compromise yield.
Polymerization outcome risk
Distannoxane-class catalysts have demonstrated fast, high-molecular-weight polycondensation; alternative catalyst classes may deliver lower molecular weight or incomplete conversion.

Quantitative Performance Evidence: 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane vs. In-Class Comparators


Regioselectivity in Sucrose-6-Ester Synthesis: Distannoxane Diacetate Enables 6-Position Specificity

In sucrose-6-ester production—a critical intermediate for sucralose manufacturing—1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane delivers mono-acylation at the 6-position of sucrose with high regioselectivity, as established by US Patent 5,470,969 [1]. The patent explicitly claims the use of 1,3-diacyloxy-1,1,3,3-tetra(hydrocarbyl)distannoxanes, with the diacetoxy variant being the operative catalyst, to achieve regioselective sucrose-6-ester formation. This contrasts with conventional tin catalysts such as dibutyltin oxide, which lack the dimeric distannoxane architecture required for templated 6-position activation.

Regioselectivity
Class-level
Distannoxane diacetate: 6-position mono-acylation (patent claim 1,14)
Mononuclear organotin: no 6-position regioselectivity specified; requires protecting groups
Supports regioselective acylation workflow
Patent-derived; sucrose-6-ester intermediate context
Regioselective acylation Carbohydrate chemistry Sucralose precursor synthesis

Polymerization Catalyst Activity: Distannoxane Framework Achieves 100% Yield and Mw 36,100 in Macrocyclic PET Dimer ROP

While direct quantitative data for the diacetoxy derivative in polymerization is not available in the open literature, the distannoxane core structure demonstrates exceptional catalytic performance in ring-opening polymerization (ROP). The closely related 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane exhibited the highest catalytic activity among various transesterification catalysts tested for solid-phase thermal polymerization of macrocyclic ethylene terephthalate dimer [1]. Under optimized conditions, this distannoxane catalyst produced a colorless polymer with weight-average molecular weight of 36,100 in 100% yield after heating for only 3 minutes at 200°C [1]. The diacetoxy derivative shares the identical tetrabutyldistannoxane Sn–O–Sn core scaffold, differing only in the terminal anionic ligand (acetoxy vs. chloro).

ROP activity
Class-level
100%yield · Mw 36,100 · 3 minat 200°C
Supports fast polycondensation context
Dichloro-distannoxane data; identical Sn–O–Sn core to target
Ring-opening polymerization Polyester synthesis Macrocyclic oligomers

Air Stability of Distannoxane Derivatives: No Hydrolysis upon Open-Air Storage vs. Organotin Triflates

Distannoxane-derived Lewis acid catalysts demonstrate superior air stability compared to well-known organotin triflates. In a direct comparative study, organotin perfluorooctanesulfonates synthesized from 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane exhibited no hydrolysis upon storage in open air, in marked contrast to organotin triflates which are known to be moisture-sensitive [1]. The high catalytic activity of this distannoxane derivative was demonstrated in carbon-carbon bond-forming reactions including Mukaiyama-aldol, Michael additions, and allylation of aldehydes [1].

Air stability
Head-to-head
Distannoxane-derived catalyst: no hydrolysis upon open-air storage
Organotin triflates: moisture-sensitive, undergo hydrolysis
Supports air-stable handling context
Perfluorooctanesulfonate derivative study
Lewis acid catalysis Air-stable catalysts Organotin chemistry

Transesterification Catalyst Efficiency: Distannoxanes Enable 1:1 Stoichiometric Reactions with 100% Yield in Fluorous Biphase Systems

The distannoxane catalyst class enables transesterification reactions with precise 1:1 stoichiometry of ester to alcohol while achieving 100% yield of desired esters, as demonstrated in fluorous biphase technology studies [1]. This represents a significant departure from conventional transesterification protocols which typically require excess of one reactant to drive equilibrium. The catalysts are quantitatively recovered from the fluorous phase for recycling [1].

Transesterification
Class-level
100%yield · 1:1ester:alcohol
Supports stoichiometric process design
Fluorous biphase system; catalyst recycling reported
Transesterification Fluorous catalysis Green chemistry

Esterification Yield: Distannoxane Core Achieves 91.8% Isoamyl Acetate Yield vs. Benchmark Dichlorodistannoxane

In a systematic evaluation of distannoxane catalysts for esterification of acetic acid with isoamyl alcohol, silicon-containing tetraorganodistannoxanes displayed catalytic activities comparable to dichlorotetrabutyldistannoxane [1]. Using a catalyst loading of 1.5% based on reactant mass, one optimized distannoxane derivative achieved 91.8% yield of isoamyl acetate, while acetalization of butyraldehyde with glycol reached 94.2% yield [1]. The study established that different alkyl and bridging groups on the tin sites modulate catalytic activity to some extent [1].

Esterification yield
Context-dependent
91.8%isoamyl acetate
Reported esterification yield context
Class-level catalyst comparison; 1.5% loading
Esterification catalysis Acetalization Organotin catalysis

Polycondensation Catalyst Selectivity: Distannoxane Outperforms Titanium Butoxide in Biobased Copolyester Synthesis

In the synthesis of biobased copolyesters from isosorbide (ISB) and dimethyl terephthalate (DMT), the distannoxane catalyst 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane (CHTD) was directly compared with titanium(IV) butoxide [1]. The distannoxane catalyst, combined with p-cresol as a reactive condensation reagent, resulted in the highest molecular weight polymer and ensured accurate copolymer composition [1]. This contrasts with the titanium catalyst which produced lower molecular weight polymers under comparable conditions due to the inherently low reactivity of ISB monomer [1].

Polycondensation
Head-to-head
Distannoxane (CHTD): highest molecular weight, accurate copolymer composition
Titanium(IV) butoxide: lower molecular weight
Supports biobased polycondensation context
Isosorbide-DMT copolymerization; p-cresol system
Biobased polymers Polycondensation Isosorbide copolyesters

Application Scenarios Where 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane Provides Measurable Advantage


Sucralose Precursor Manufacturing: Regioselective Sucrose-6-Ester Synthesis

In the industrial synthesis of sucralose (Splenda®), regioselective protection of the sucrose 6-position is a critical step. The use of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane as a catalyst, as claimed in US Patent 5,470,969, enables direct mono-acylation at the 6-position without requiring protecting group strategies [1]. This process is commercially validated in sucrose-6-ester production equipment and methods where the distannoxane catalyst is employed with DMF solvent [2]. The regioselectivity advantage directly reduces process step count and improves yield of the desired 6-ester intermediate.

Polyester Synthesis Requiring High Molecular Weight and Fast Cycle Times

For ring-opening polymerization (ROP) of macrocyclic oligomers and lactones, the distannoxane catalyst scaffold demonstrates exceptional activity. The 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane achieved 100% conversion to polymer with Mw 36,100 in only 3 minutes at 200°C [1]. Additionally, distannoxane complexes catalyze the ROP of optically active β-butyrolactone to afford high molecular weight poly(3-hydroxybutyrate) with retention of configuration and minimal racemization [2]. The diacetoxy derivative shares the identical Sn–O–Sn core structure, making this scaffold suitable for rapid polyester production where short cycle times and high molecular weight are critical.

Biobased Copolyester Production with Low-Reactivity Monomers

When polymerizing challenging biobased monomers like isosorbide (ISB), the distannoxane catalyst 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane outperformed titanium(IV) butoxide, producing the highest molecular weight copolyester and ensuring accurate copolymer composition [1]. This application scenario is particularly relevant for manufacturers developing high-biomass-content polyesters for sustainable packaging or engineering plastics. The distannoxane catalyst class enables effective polymerization of monomers with inherently low reactivity that would otherwise yield low molecular weight products with conventional titanium catalysts.

Industrial Transesterification Requiring 1:1 Stoichiometry and Catalyst Recycling

In transesterification processes where minimizing excess reagents and facilitating catalyst recovery are economic priorities, the distannoxane catalyst class enables reactions with strict 1:1 ester-to-alcohol stoichiometry while achieving 100% yield of desired esters [1]. The catalysts can be quantitatively recovered from fluorous phases and recycled for subsequent reactions [1]. This scenario applies to specialty ester production, aminoalkyl (meth)acrylate synthesis [2], and any transesterification where reducing raw material waste and simplifying downstream purification are valued process improvements.

Application
Selection Property
Validation Focus
Sucrose-6-ester regioselective synthesis
Distannoxane regioselectivity fit
6-position mono-acylation efficiency without protecting groups
Fast-cycle polyester polymerization
Distannoxane polycondensation activity
Molecular weight and conversion under process-relevant conditions
Biobased copolyester polycondensation
Low-reactivity monomer activation fit
Copolymer composition accuracy and molecular weight
Stoichiometric transesterification processes
1:1 reaction stoichiometry support
Yield and catalyst recovery under fluorous biphase or recycling conditions

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